Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate

Description

BenchChem offers high-quality Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYDXPPFLQSEAQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)Br)(C(=O)OC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662093 |

Source

|

| Record name | Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185004-76-5 |

Source

|

| Record name | Methyl 2-(4-bromophenyl)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stability of Deuterated Internal Standards in Solution

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly using mass spectrometry, deuterated internal standards are indispensable tools for achieving accuracy and precision.[1][2][3][4] Their structural analogy to the analyte of interest allows for the correction of variability during sample preparation and analysis.[4][5] However, the very nature of deuterium labeling introduces unique stability challenges that, if overlooked, can compromise data integrity. This guide provides a comprehensive exploration of the factors governing the stability of deuterated internal standards in solution, offering field-proven insights and actionable protocols to ensure the reliability of your analytical data.

The Foundation of Isotopic Integrity: Understanding Instability

The primary concern for the stability of deuterated internal standards in solution is the phenomenon of hydrogen-deuterium (H-D) exchange .[6][7][8] This chemical process involves the replacement of a deuterium atom on the standard with a hydrogen atom from the surrounding environment, such as a protic solvent.[6][9] The loss of deuterium alters the mass of the internal standard, leading to inaccurate quantification and potential misinterpretation of data.[6][10]

Several factors critically influence the rate and extent of H-D exchange:

-

Position of the Deuterium Label: Deuterium atoms attached to heteroatoms (e.g., -OH, -NH, -SH) are highly labile and susceptible to exchange.[2][8][11] Deuterons on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange, particularly under acidic or basic conditions.[2][8] Therefore, the selection of an internal standard with deuterium labels on stable, non-exchangeable positions of the carbon skeleton is paramount.[2][10][11]

-

Solvent Type: Protic solvents, such as water, methanol, and ethanol, contain readily exchangeable hydrogen atoms and are the primary drivers of H-D exchange.[6] Conversely, aprotic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and chloroform lack exchangeable protons and are the preferred choice for dissolving and storing deuterated standards.[6]

-

pH of the Solution: H-D exchange can be catalyzed by both acids and bases.[6][9] The rate of exchange is generally at its minimum in a pH range of approximately 2.5 to 3.0 and increases significantly in more acidic or basic conditions.[8]

-

Temperature: Like most chemical reactions, the rate of H-D exchange is accelerated at higher temperatures.[8] Maintaining low temperatures during storage and sample preparation is crucial for preserving the isotopic integrity of the standard.[7][8]

-

Matrix Components: Components within a biological matrix can sometimes catalyze the exchange process, adding another layer of complexity to the stability assessment.[8]

The following diagram illustrates the key factors that can contribute to the degradation of a deuterated internal standard through hydrogen-deuterium exchange.

Caption: Factors contributing to H-D exchange in deuterated standards.

Best Practices for Maintaining Stability: A Proactive Approach

Ensuring the long-term stability of deuterated internal standards requires a meticulous approach to storage and handling. The following recommendations are grounded in extensive laboratory experience and are designed to minimize the risk of degradation.

Storage Conditions

Proper storage is the first line of defense in preserving the chemical and isotopic integrity of deuterated compounds.[7]

| Parameter | Recommendation | Rationale |

| Temperature | Short-term: 2°C to 8°C.[7] Long-term: -20°C or below.[7] | Lower temperatures slow down the rate of H-D exchange and other potential degradation reactions.[8] |

| Light | Store in amber vials or other light-protecting containers. | Prevents photodegradation, especially for light-sensitive compounds. |

| Container | Use well-sealed, airtight containers. For highly sensitive or volatile compounds, flame-sealed ampoules are ideal.[7] | Prevents the ingress of atmospheric moisture and oxygen, which can contribute to H-D exchange and oxidation.[7] |

| Atmosphere | Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon), especially for hygroscopic compounds.[7] | Minimizes exposure to atmospheric moisture, a primary source of protons for H-D exchange.[7] |

Expert Tip: Before opening a refrigerated or frozen standard, always allow the container to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surfaces, which can introduce water into your standard solution.[7]

Solvent Selection and Solution Preparation

The choice of solvent is a critical determinant of the stability of a deuterated standard in solution.

-

Prioritize Aprotic Solvents: Whenever the solubility of the standard allows, use aprotic solvents such as acetonitrile, DMSO, or chloroform for preparing stock and working solutions.[6]

-

Handling Protic Solvents: If protic solvents are unavoidable due to solubility constraints or the analytical method, prepare solutions fresh and store them at low temperatures for the shortest possible duration.

-

Hygroscopic Compounds: For compounds that readily absorb moisture, weighing and sample preparation should be conducted in a dry environment, such as a glove box with controlled low humidity.[7]

Designing and Implementing a Robust Stability Assessment Protocol

A self-validating system for ensuring the integrity of your deuterated internal standards involves a well-designed stability assessment protocol. This is not a one-time event but an ongoing process, especially when introducing new batches of standards or modifying analytical methods.

Experimental Protocol for Assessing Back-Exchange

This protocol outlines a systematic approach to evaluate the stability of a deuterated internal standard in the intended sample matrix and analytical conditions.

Objective: To determine if the deuterated internal standard undergoes significant hydrogen-deuterium back-exchange during sample preparation and analysis.

Materials:

-

Deuterated internal standard

-

Blank matrix (e.g., plasma, urine)

-

Aprotic solvent (e.g., acetonitrile) for stock solution

-

Mobile phases for LC-MS analysis

-

LC-MS/MS system

Methodology:

-

Prepare a Stock Solution: Dissolve the deuterated internal standard in an appropriate aprotic solvent to create a concentrated stock solution.

-

Spike the Blank Matrix: Add a known amount of the deuterated internal standard stock solution to the blank matrix to achieve a concentration similar to that used in the analytical method.

-

Incubation: Incubate the spiked matrix samples under conditions that mimic the entire analytical process, including sample preparation time at room temperature and storage time in the autosampler.

-

Sample Preparation: Process the incubated samples using the established analytical method.

-

LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS, monitoring for two key indicators:

-

A decrease in the signal of the deuterated internal standard over time.

-

The appearance or increase of a "false positive" signal corresponding to the unlabeled analyte.[8]

-

-

Data Analysis: Compare the response of the internal standard and any observed unlabeled analyte at different time points of the incubation. A significant change in the ratio of the deuterated standard to the unlabeled analyte indicates instability.

The following workflow diagram outlines the key steps in conducting a stability assessment for a deuterated internal standard.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. lcms.cz [lcms.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Application of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate in Advanced Metabolomic Workflows

Abstract

Metabolomics aims to comprehensively identify and quantify all small molecules in a biological system, offering a real-time snapshot of its physiological state. However, achieving accurate and reproducible quantification is a significant challenge due to experimental variability from sample preparation and instrumental analysis.[1][2] Stable Isotope-Labeled (SIL) internal standards are the gold standard for correcting this variability, particularly in mass spectrometry-based workflows.[3][4][5] This guide introduces Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate, a novel SIL compound, and details its potential as a "universal" internal standard to enhance data quality in complex metabolomic studies. We provide a deep dive into its structural rationale, step-by-step analytical protocols, and best practices for its implementation.

The Core Challenge in Quantitative Metabolomics: Variability and Matrix Effects

Liquid Chromatography-Mass Spectrometry (LC-MS) is a dominant platform in metabolomics due to its high sensitivity and broad metabolite coverage.[6] Despite its power, LC-MS measurements are susceptible to several sources of variation that can compromise data accuracy and reproducibility:

-

Matrix Effects: Biological samples (e.g., plasma, urine, tissue) are incredibly complex. Co-eluting endogenous components like salts, lipids, and proteins can interfere with the ionization of target analytes in the mass spectrometer's source, leading to unpredictable signal suppression or enhancement.[3][7] This phenomenon, known as the matrix effect, is a primary cause of quantitative inaccuracy.[4][8]

-

Sample Preparation Inconsistencies: The journey from raw sample to injection introduces variability. Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can result in analyte loss that differs from sample to sample.[9][10]

-

Instrumental Drift: Over the course of an analytical run, the performance of the LC and MS systems can fluctuate due to changes in injection volume, column performance, or detector sensitivity.[11]

To overcome these hurdles, an Internal Standard (IS) is added at a known concentration to all samples, calibrators, and quality controls before sample processing.[12][13] An ideal IS closely mimics the physicochemical behavior of the target analyte, ensuring it experiences the same experimental variations.[2][11] By calculating the ratio of the analyte's signal to the IS's signal, these variations can be effectively normalized, leading to precise and reliable quantification.[11]

Rationale for Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate as an Internal Standard

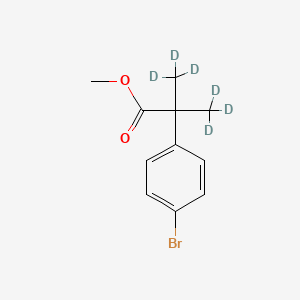

The molecular structure of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate (herein referred to as MBD3A) is intentionally designed for robust performance in LC-MS applications.

Chemical Structure:

Key Structural Features and Their Advantages:

-

Stable Isotope Labeling (d6): The two methyl groups on the alpha-carbon are deuterated, containing a total of six deuterium (²H) atoms. This provides a +6 Dalton mass shift compared to its unlabeled counterpart. This significant mass difference ensures its signal is clearly resolved from endogenous, isobaric interferences in the mass spectrometer without altering its chemical properties and chromatographic retention time significantly.[9][14]

-

Bromophenyl Group: The presence of a bromine atom provides a characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which can aid in peak identification and confirmation during method development.

-

Ester Functionality and Lipophilicity: The methyl ester and phenyl ring give the molecule a moderate degree of lipophilicity, making it suitable for reverse-phase chromatography, a technique widely used for separating mid- to non-polar metabolites.[5]

-

Chemical Stability: The deuterium labels are on methyl groups attached by carbon-carbon bonds, which are not susceptible to back-exchange with hydrogen atoms from the solvent, a potential issue with deuterium labels on more labile positions.[10][14]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1185004-76-5 | [15] |

| Molecular Formula | C₁₁H₇BrD₆O₂ | [15] |

| Molecular Weight | 263.16 g/mol | [15] |

| Appearance | Colourless Oil | [16] |

| Storage Temperature | Refrigerator | [16][17] |

Workflow: Implementing MBD3A as a Universal Internal Standard

In untargeted or discovery metabolomics, acquiring a specific SIL analog for every metabolite is often impractical and cost-prohibitive.[3][18] In these cases, a single, well-characterized "universal" IS like MBD3A can be used to monitor and correct for system-wide variability.[18][19]

The following diagram and protocols outline a comprehensive workflow for its use in a typical plasma metabolomics study.

Experimental Workflow Diagram

Caption: Workflow for using MBD3A as an internal standard in plasma metabolomics.

Protocol 3.1: Preparation of MBD3A Stock and Working Solutions

-

Objective: To prepare accurate standard solutions for spiking into samples.

-

Materials: MBD3A, LC-MS grade methanol, Class A volumetric flasks, calibrated pipettes.

-

Procedure:

-

Primary Stock (1 mg/mL): Accurately weigh 10 mg of MBD3A and dissolve it in 10.0 mL of methanol in a volumetric flask. Mix thoroughly. Store at -20°C.

-

Secondary Stock (10 µg/mL): Transfer 100 µL of the primary stock into a 10.0 mL volumetric flask and bring to volume with methanol.

-

Working Internal Standard Solution (1 µg/mL): Transfer 1.0 mL of the secondary stock into a 10.0 mL volumetric flask and bring to volume with methanol. This solution will be used to spike the samples.

-

Protocol 3.2: Sample Preparation using Protein Precipitation

-

Objective: To extract metabolites from plasma while spiking with MBD3A. This protocol is based on standard methods for precipitating proteins with organic solvents.[9]

-

Procedure:

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the Working IS Solution (1 µg/mL) to the plasma.

-

Add 200 µL of ice-cold methanol. The early addition of the IS is critical to account for analyte loss during subsequent steps.[5][12]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Incubate the samples at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new autosampler vial for LC-MS analysis.

-

Data Analysis and Interpretation

The core principle of using an internal standard is normalization. The peak area of the IS, which is added at a constant concentration, reflects the analytical variability for that specific sample. By dividing the analyte's peak area by the IS's peak area, this variability is corrected.

Response Ratio = (Peak Area of Analyte) / (Peak Area of MBD3A)

This response ratio, not the raw analyte area, is then used for relative quantification between sample groups or for absolute quantification against a calibration curve.

Hypothetical Data Demonstrating Correction

The table below illustrates how MBD3A can correct for variability (e.g., inconsistent injection volume or matrix effects causing ion suppression).

| Sample ID | Analyte Raw Area | MBD3A Raw Area | Response Ratio (Analyte/IS) | Interpretation |

| Control 1 | 1,000,000 | 500,000 | 2.00 | Reference sample. |

| Control 2 | 1,050,000 | 525,000 | 2.00 | Slight signal enhancement affected both equally. |

| Control 3 | 800,000 | 400,000 | 2.00 | 20% ion suppression; corrected by IS. |

| Treated 1 | 1,800,000 | 450,000 | 4.00 | Biological increase + ion suppression. |

| Treated 2 | 2,200,000 | 550,000 | 4.00 | Biological increase + ion enhancement. |

As shown, despite significant fluctuations in the raw signal areas for both the analyte and MBD3A, the calculated Response Ratio remains consistent within groups and clearly reveals a 2-fold increase in the "Treated" group. This demonstrates the power of normalization.[2]

Best Practices and Advanced Considerations

-

Choosing the Right Concentration: The amount of IS added should yield a strong, reproducible signal without being so high that it causes detector saturation or suppresses the ionization of target analytes.[12] This is typically determined empirically during method development.

-

Chromatographic Co-elution: While a universal standard will not co-elute with all metabolites, its effectiveness is greatest for those with similar retention times, as they are more likely to experience the same matrix effects.[18] For targeted methods, it is ideal to use a SIL-IS that co-elutes with the analyte of interest.[3]

-

Limitations of Deuterated Standards: While widely used, deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts, a phenomenon known as the "isotope effect".[10][14] However, for a universal standard like MBD3A, which is not an exact analog of any endogenous metabolite, this is less of a concern.

-

Quality Control: It is essential to monitor the IS peak area across an entire analytical batch. A large variation (e.g., >15-20%) in the IS signal for quality control (QC) samples may indicate a systemic problem with the extraction or LC-MS system that requires investigation.

Conclusion

Accurate and reproducible quantification is paramount for translating metabolomic discoveries into meaningful biological insights.[20] The strategic use of stable isotope-labeled internal standards is the most robust method for mitigating analytical variability. Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate (MBD3A) is a purpose-built molecule with features that make it an excellent candidate for a universal internal standard in LC-MS-based metabolomics. Its stable d6-labeling, distinct chemical structure, and compatibility with standard reverse-phase chromatography provide a reliable tool for researchers to enhance data quality, ensure run-to-run consistency, and increase confidence in their quantitative results.

References

-

Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health (PMC). [Link]

-

LC-MS-based metabolomics. National Institutes of Health (PMC). [Link]

-

Matrix effects in untargeted LC-MS metabolomics: From creation to compensation with post-column infusion of standards. PubMed. [Link]

-

METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE. LookChem. [Link]

-

Matrix Effects in Untargeted LC-MS Metabolomics: From Creation to Compensation with Post-Column Infusion of Standards. ResearchGate. [Link]

-

Internal Standards for Metabolomics. IROA Technologies. [Link]

-

How Much Internal Standard Should Be Added in Targeted Metabolomics?. Mtoz Biolabs. [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

-

Internal Standard Sets for Reliable Metabolomic Analysis. IROA Technologies. [Link]

-

Internal Standards in metabolomics. IsoLife. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

-

LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]

-

Normalization of metabolomics data using multiple internal standards. Bioinformatics, Oxford Academic. [Link]

-

LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. [Link]

-

Progress in Metabolomics Standardisation and its Significance in Future Clinical Laboratory Medicine. National Institutes of Health (PMC). [Link]

-

A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. PubMed. [Link]

-

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate. HuiChem. [Link]

Sources

- 1. iroatech.com [iroatech.com]

- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texilajournal.com [texilajournal.com]

- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. How Much Internal Standard Should Be Added in Targeted Metabolomics? | MtoZ Biolabs [mtoz-biolabs.com]

- 13. youtube.com [youtube.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 16. Cas 154825-97-5,METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | lookchem [lookchem.com]

- 17. METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | 154825-97-5 [chemicalbook.com]

- 18. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cs.helsinki.fi [cs.helsinki.fi]

- 20. Progress in Metabolomics Standardisation and its Significance in Future Clinical Laboratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Guide to Sample Preparation for Quantitative Bioanalysis using Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate as an Internal Standard

Abstract: This document provides a comprehensive guide for the use of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its corresponding non-labeled analyte, Methyl 2-(4-Bromophenyl)-2,2-dimethylacetate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in bioanalytical method development, particularly for pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies. We will explore the foundational principles of using deuterated internal standards and provide detailed, field-proven protocols for sample preparation from biological matrices using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), culminating in analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Foundational Principle: Mitigating Variability in LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone of modern quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the journey from a raw biological sample (e.g., plasma, urine) to a final concentration value is fraught with potential sources of variability. These can include inconsistent sample recovery during extraction, ion suppression or enhancement from the sample matrix (matrix effects), and fluctuations in instrument performance.[2][3]

The most robust and widely accepted strategy to correct for these variables is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS is an ideal mimic of the analyte; it is chemically identical but has a slightly higher mass due to the incorporation of heavy isotopes like deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[5]

Causality in Action: By adding a precise amount of the SIL-IS, such as Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate, to the sample at the very beginning of the workflow, it experiences nearly identical conditions as the target analyte throughout every subsequent step.[6] It is extracted with the same efficiency, experiences the same degree of matrix effects, and responds to instrument conditions similarly. Because the mass spectrometer can differentiate between the analyte and the heavier IS, quantification is based on the ratio of their responses. This ratiometric approach effectively cancels out variability, leading to significantly improved accuracy, precision, and method ruggedness.[1][2]

Analyte and Internal Standard Profile

A successful quantitative method relies on the internal standard co-eluting with the analyte and behaving identically during ionization.[3] The structural similarity between the analyte and its deuterated analogue ensures this.

| Property | Analyte | Internal Standard |

| Compound Name | Methyl 2-(4-Bromophenyl)-2,2-dimethylacetate | Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate |

| Synonym | p-Bromo-alpha,alpha-Dimethylphenylacetic acid methyl ester | Methyl 2-(4-Bromophenyl)-2-methylpropanoate-d6 |

| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₇D₆BrO₂ |

| Molecular Weight | 257.12 g/mol | 263.16 g/mol |

| CAS Number | 154825-97-5[7] | 1185004-76-5 |

| Appearance | Colourless Oil[7] | Colourless Oil[8] |

| Key Structural Feature | Two methyl groups at the alpha-carbon | Two tri-deuterated methyl groups at the alpha-carbon |

Universal Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing biological samples for LC-MS/MS analysis using an internal standard. The initial spiking step is critical to ensure the IS accounts for variability in all subsequent procedures.

Caption: General workflow for quantitative bioanalysis.

Materials and Reagents

-

Analytes: Methyl 2-(4-Bromophenyl)-2,2-dimethylacetate (Analyte) and Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate (Internal Standard).

-

Biological Matrix: Drug-free human plasma (or other relevant matrix).

-

Solvents: LC-MS or HPLC grade acetonitrile, methanol, ethyl acetate, methyl tert-butyl ether (MTBE), hexane, and water.[1]

-

Acids and Bases: Formic acid, acetic acid, ammonium hydroxide.

-

Reagents: Zinc sulfate, ammonium acetate, SPE cartridges (e.g., C18 reversed-phase).

-

Labware: Calibrated micropipettes, 1.5 mL or 2.0 mL polypropylene centrifuge tubes, autosampler vials, vortex mixer, centrifuge, sample concentrator (e.g., nitrogen evaporator).

Detailed Sample Preparation Protocols

The choice of sample preparation technique is a balance between cleanup efficiency, recovery, speed, and cost. Below are three standard protocols, from the simplest to the most thorough.

Protocol 1: Protein Precipitation (PPT)

-

Principle & Expertise: This is the fastest and simplest method. It involves adding a water-miscible organic solvent to the plasma sample, which denatures and precipitates the abundant proteins. The analyte and IS, being soluble in the solvent, remain in the supernatant. While fast, it is the "dirtiest" method, leaving many matrix components (salts, phospholipids) in the final extract, which can cause ion suppression. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively.[2]

-

Step-by-Step Methodology:

-

Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution (e.g., 500 ng/mL in 50:50 methanol:water).

-

Vortex briefly (2-3 seconds) to mix.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 solvent-to-plasma ratio is a common starting point for efficient protein removal.

-

Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject directly into the LC-MS/MS system.

-

Protocol 2: Liquid-Liquid Extraction (LLE)

-

Principle & Expertise: LLE provides a significantly cleaner extract than PPT. It works on the principle of differential solubility, partitioning the analyte from the aqueous sample matrix into a water-immiscible organic solvent. The choice of solvent is critical and depends on the analyte's polarity. For a moderately non-polar ester like the target analyte, methyl tert-butyl ether (MTBE) is an excellent choice due to its low water solubility and good extraction efficiency. Adjusting the pH of the aqueous sample can be used to suppress the ionization of acidic or basic analytes, ensuring they are in their neutral form for efficient extraction into the organic phase.

-

Step-by-Step Methodology:

-

Pipette 100 µL of the biological sample into a 2.0 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution.

-

Vortex briefly (2-3 seconds).

-

Add 50 µL of a buffer (e.g., 0.1 M ammonium acetate) to stabilize the pH.

-

Add 1 mL of MTBE.

-

Vortex vigorously for 2 minutes to create a large surface area for efficient extraction.

-

Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 15 seconds, then transfer to an autosampler vial for injection.

-

Protocol 3: Solid-Phase Extraction (SPE)

-

Principle & Expertise: SPE is the most powerful technique for sample cleanup, yielding the cleanest extracts and thus minimizing matrix effects. It uses a solid sorbent packed into a cartridge to retain the analyte from the sample matrix. Interferences are then washed away, and the purified analyte is eluted with a strong solvent. For the target analyte, a reversed-phase (e.g., C18) sorbent is appropriate. The multi-step process (Condition, Load, Wash, Elute) must be carefully optimized. The conditioning step wets the sorbent, the loading step applies the sample, the wash step removes polar interferences, and the elution step uses an organic solvent to recover the analyte and IS.

-

Step-by-Step Methodology:

-

Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to go dry. This activates the C18 chains.

-

Sample Pre-treatment: Pipette 200 µL of the biological sample into a tube. Add 20 µL of the IS working solution. Add 400 µL of 2% formic acid in water and vortex. This dilutes the sample and adjusts pH to ensure analyte retention.

-

Load: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

-

Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and other polar interferences.

-

Elute: Elute the analyte and internal standard by passing 1 mL of methanol through the cartridge into a clean collection tube.

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

-

Vortex, transfer to an autosampler vial, and inject.

-

Example LC-MS/MS Parameters

The following table provides a starting point for method development on a typical UPLC-triple quadrupole MS system. These parameters must be optimized for the specific instrumentation used.

| Parameter | Recommended Setting |

| LC System | |

| Column | C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Analyte) | Example:m/z 257.0 → 197.0 (Parent → Product Ion) |

| MRM Transition (IS) | Example:m/z 263.0 → 203.0 (Parent+6 → Product+6 Ion) |

| Dwell Time | 100 ms |

| Collision Energy (CE) | To be optimized empirically for maximum product ion signal. |

| Source Temperature | 500°C |

Conclusion

The use of a stable isotope-labeled internal standard like Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is indispensable for developing accurate, precise, and robust quantitative bioanalytical methods. It provides a self-validating system within each sample, compensating for the inevitable variations that occur during complex sample preparation and LC-MS/MS analysis. The choice of sample preparation protocol—whether PPT for high-throughput screening or SPE for rigorous validation—should be tailored to the specific requirements of the study. By following the principles and detailed methodologies outlined in this guide, researchers can confidently develop high-quality quantitative assays suitable for regulatory scrutiny and pivotal decision-making in drug development.

References

- Benchchem. (n.d.). Application Note and Protocols for LC-MS Analysis using a Deuterated Internal Standard.

- Benchchem. (n.d.). Application Note: Quantitative Analysis of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard.

- Benchchem. (n.d.). A Comparative Guide to the Limit of Detection and Quantification of Venlafaxine Using a Deuterated Internal Standard.

- Bedu, O. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

- PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- LookChem. (n.d.). Cas 154825-97-5, METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- E-Biochem. (n.d.). Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. youtube.com [youtube.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cas 154825-97-5,METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | lookchem [lookchem.com]

- 8. Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

Application Note: High-Throughput Bioanalysis of a Bilastine Analog using Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate as a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents a comprehensive guide to the use of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate as a high-purity, stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of a target analyte structurally related to the antihistamine, Bilastine. The protocol details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the analyte in human plasma. By leveraging the SIL-IS, this method effectively mitigates variability arising from sample preparation, matrix effects, and instrument fluctuation, thereby ensuring high accuracy, precision, and reliability in line with regulatory expectations.[1] This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and validation frameworks necessary for the successful implementation of this internal standard in regulated bioanalytical studies.

Introduction: The Imperative for a Robust Internal Standard

In quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the accuracy and reproducibility of results are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its high sensitivity and selectivity. However, the technique is susceptible to variations in sample extraction, matrix-induced ion suppression or enhancement, and instrumental drift.[2] To correct for these potential sources of error, a suitable internal standard (IS) is indispensable.[3]

An ideal internal standard co-elutes with the analyte and experiences identical effects during sample processing and analysis, but is distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for LC-MS/MS assays.[4] They are chemically identical to the analyte, ensuring that their physicochemical behavior during extraction and ionization is virtually indistinguishable from the target compound.[4] This near-perfect mimicry allows for superior correction of analytical variability compared to structural analogs.[4]

This application note focuses on Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate (d6-IS) , a deuterated analog of a key intermediate in the synthesis of the second-generation antihistamine, Bilastine.[5][6][7] Its structural similarity makes it an exemplary internal standard for the bioanalysis of Bilastine or its analogs. This document will outline its properties and provide a detailed protocol for its application in a validated LC-MS/MS assay for a representative analyte in human plasma.

Physicochemical Properties of the Internal Standard

A thorough understanding of the internal standard's properties is crucial for its effective use.

| Property | Value | Source |

| Chemical Name | Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate | [8] |

| Synonyms | Methyl 2-(4-Bromophenyl)-2-methylpropanoate-d6 | [8] |

| CAS Number | 1185004-76-5 | [8] |

| Molecular Formula | C₁₁H₇BrD₆O₂ | [8] |

| Molecular Weight | 263.16 g/mol | [8] |

| Appearance | Colorless Oil | [8] |

| Storage | 2-8°C Refrigerator | [8] |

Experimental Protocols

The following protocols are designed to be a comprehensive guide for the use of d6-IS in a bioanalytical setting. The target analyte is a hypothetical compound structurally similar to Bilastine, hereafter referred to as "Analyte X".

Preparation of Stock and Working Solutions

Accurate preparation of standard solutions is the foundation of a quantitative assay.

Materials:

-

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate (d6-IS)

-

Analyte X Reference Standard

-

Methanol (HPLC or MS-grade)

-

Acetonitrile (HPLC or MS-grade)

-

Deionized Water (18.2 MΩ·cm)

-

Class A volumetric flasks and calibrated pipettes

Protocol:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Analyte X and d6-IS into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and bring to volume. Mix thoroughly. These serve as the primary stock solutions.

-

-

Working Standard Solutions (for Calibration Curve):

-

Perform serial dilutions of the Analyte X primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions at concentrations suitable for spiking into plasma to create the calibration curve (e.g., ranging from 0.1 to 100 µg/mL).

-

-

Internal Standard Working Solution (50 ng/mL):

-

Dilute the d6-IS primary stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation and to spike all samples, calibrators, and quality controls.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma samples.

Workflow Diagram:

Caption: Protein precipitation sample preparation workflow.

Protocol:

-

Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC), and unknown plasma sample.

-

To each tube, add 100 µL of the corresponding plasma sample.

-

Add 300 µL of the d6-IS working solution (50 ng/mL in acetonitrile) to every tube. The addition of acetonitrile serves to precipitate plasma proteins.

-

Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Method and Validation

The method is optimized for the sensitive and selective detection of Analyte X and the d6-IS.

Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition | Rationale |

| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) | Provides high resolution and rapid analysis times. |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) | Offers good retention and peak shape for compounds of this polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ion ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |

| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate | A gradient ensures efficient elution and separation from matrix components. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Analyte X and d6-IS are expected to form positive ions efficiently. |

| MRM Transitions | Analyte X: [M+H]⁺ → Product Ion 1d6-IS: [M+H+6]⁺ → Product Ion 2 | Specific precursor-to-product ion transitions ensure high selectivity. |

| Source Temp. | 150 °C | Optimized for efficient desolvation. |

| Desolvation Temp. | 450 °C | Optimized for efficient desolvation. |

Method Validation Framework

The bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA and EMA.[9][10]

Validation Logic Diagram:

Caption: Core parameters for bioanalytical method validation.

Key Validation Parameters:

-

Selectivity: The method's ability to differentiate and quantify the analyte from endogenous matrix components. Assessed by analyzing blank plasma from multiple sources.

-

Calibration Curve: A minimum of six non-zero calibrators are used to establish the relationship between the analyte/IS peak area ratio and concentration. The curve should have a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Evaluated at a minimum of four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Acceptance criteria are typically within ±15% of the nominal value (±20% for LLOQ) for accuracy, and a coefficient of variation (CV) ≤15% (≤20% for LLOQ) for precision.

-

Matrix Effect: Assessed to ensure that ion suppression or enhancement from the biological matrix does not compromise the assay's accuracy.

-

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at -80°C.

Conclusion

Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate is an excellent stable isotope-labeled internal standard for the LC-MS/MS quantification of Bilastine analogs in biological matrices. Its use, as detailed in this application note, provides a robust framework for developing and validating a highly reliable bioanalytical method. The protein precipitation protocol is simple and rapid, making it suitable for high-throughput analysis. By adhering to the principles of method validation outlined herein and referencing authoritative guidelines, researchers can ensure the generation of high-quality, defensible data for pharmacokinetic, toxicokinetic, and other critical drug development studies.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][9][10]

- de Boer, T., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 803(2), 227-236.

-

Kavya M C, & Kumar Nallasivan P. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. [Link]

-

Patel, S., & Pasha, T. Y. (2022). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. International Journal of Life science and Pharma Research. [Link]

-

Jáuregui, B., et al. (2024). Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions. Clinical Drug Investigation. [Link]

-

Ngo, Q. T., & Pham, T. H. (2024). Development and validation of a LC-MS/MS method for quantification of bilastine in human plasma. Journal of Pharmaceutical and Cosmetic Control, 22(1), 15-20. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

-

ResearchGate. (2023). A QbD Assisted Bioanalytical Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine by LC-MS Technique. [Link]

-

ResearchGate. (2023). Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS. [Link]

-

SIELC Technologies. (2018). METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE. [Link]

-

Singh, B., & Singh, G. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. [Link]

-

LookChem. (n.d.). Cas 154825-97-5, METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE. [Link]

-

Katta, et al. (2020). A new validated stability-indicating UPLC method for the determination of Bilastine and its impurities in bulk and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 11(3), 1312-1321. [Link]

-

Manus Aktteva Biopharma LLP. (n.d.). Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS No.: 154825-97-5). [Link]

-

Pharmaffiliates. (n.d.). Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate. [Link]

Sources

- 1. Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tapchikiemnghiem.vn [tapchikiemnghiem.vn]

- 3. impactfactor.org [impactfactor.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cas 154825-97-5,METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | lookchem [lookchem.com]

- 6. manusaktteva.com [manusaktteva.com]

- 7. METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | 154825-97-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. verjournal.com [verjournal.com]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate

Welcome to the technical support resource for the analysis of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate. This guide is designed for researchers, scientists, and drug development professionals, providing actionable guidance for method optimization and troubleshooting in a direct question-and-answer format. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing a mass spectrometry method for this specific analyte.

Q1: What is the best ionization technique for Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate?

A: For this compound, Electrospray Ionization (ESI) is the preferred technique.[1] The molecule possesses an ester functional group, which provides sufficient polarity for efficient ion generation in ESI.[2] ESI is well-suited for moderately polar analytes and is generally more sensitive for such compounds compared to Atmospheric Pressure Chemical Ionization (APCI). It is advisable to operate in positive ion mode, as protonation of the ester group can readily occur.

Q2: I see two strong peaks for my molecular ion, separated by 2 m/z. Is my sample impure?

A: No, this is the expected and correct isotopic pattern for a compound containing a single bromine atom.[3] Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[4] Therefore, your mass spectrum will exhibit a characteristic doublet for the molecular ion (M⁺) and any fragment ions containing the bromine atom: one peak for the molecule with ⁷⁹Br and a second peak of nearly equal intensity at M+2 for the molecule with ⁸¹Br.[5] This pattern is a key diagnostic feature for identifying your compound.

Q3: How do the deuterated methyl groups (di-methyl-d3) affect the analysis?

A: The two methyl-d3 groups increase the mass of the molecule by 6 Daltons compared to its non-deuterated analog. This mass shift is crucial if this compound is being used as an internal standard for quantification, as it separates its mass signal from the endogenous, non-deuterated analyte.[6] During fragmentation, you should account for this mass shift in any fragments that retain these deuterated methyl groups. In terms of ionization or fragmentation behavior, the deuterium substitution has a negligible effect compared to its hydrogen counterpart.

Q4: What are the expected precursor ions in positive ESI mode?

A: In positive ESI mode, you should primarily look for the protonated molecule, [M+H]⁺. Depending on the solvent system and sample purity, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. When optimizing your method, especially for quantitative analysis using Multiple Reaction Monitoring (MRM), the [M+H]⁺ ion is typically the most reliable and abundant precursor to select.

Section 2: In-Depth Parameter Optimization Protocols

This section provides step-by-step methodologies for optimizing critical mass spectrometer parameters.

Protocol 2.1: Ion Source Parameter Optimization

Optimizing the ion source is critical for achieving maximum signal intensity and stability.[7]

Objective: To find the optimal ESI source parameters for generating the [M+H]⁺ precursor ion.

Methodology:

-

Prepare a solution of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate at a typical analytical concentration (e.g., 100 ng/mL) in a solvent mixture that mirrors the initial conditions of your liquid chromatography (LC) method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

-

Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

-

Set the mass spectrometer to scan in full scan mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (approx. 264.1 and 266.1 m/z).

-

Systematically adjust the following parameters one at a time, monitoring the intensity of the [M+H]⁺ ion peaks at m/z 264.1 and 266.1.

-

Sprayer Voltage (Capillary Voltage): Start with a typical value (e.g., 3.5 kV) and adjust up and down. Lower voltages can sometimes reduce the risk of in-source fragmentation or corona discharge.[1]

-

Gas Temperatures (Desolvation/Heater Temperature): Optimize to ensure efficient solvent evaporation without causing thermal degradation of the analyte. A typical starting point is 300-350°C.[8]

-

Nebulizing and Auxiliary Gas Flow Rates: Adjust these to achieve a stable and fine spray. Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.[1]

-

Source Position: Optimize the sprayer's position relative to the inlet capillary for maximum ion sampling.

-

Protocol 2.2: MRM Transition Optimization

For quantitative analysis, optimizing Multiple Reaction Monitoring (MRM) transitions on a triple quadrupole mass spectrometer is essential for sensitivity and selectivity.[9][10]

Objective: To identify the most intense and specific precursor-product ion transitions and their optimal collision energies (CE).

Methodology:

-

Precursor Selection: Using the optimized source conditions from Protocol 2.1, confirm the m/z of the most abundant precursor ion, which will be the [M+H]⁺ doublet (m/z 264.1 and 266.1). For simplicity, you can optimize using the more abundant ⁷⁹Br isotope (m/z 264.1).

-

Product Ion Scan: Infuse the analyte solution and set the instrument to a product ion scan mode. Select m/z 264.1 as the precursor ion in Q1 and scan Q3 to identify all fragment ions generated.

-

Fragment Ion Selection: Identify the most abundant and stable fragment ions. Based on the structure, likely fragments include the bromobenzoyl cation and ions resulting from the loss of the ester group components (see Section 4).

-

Collision Energy (CE) Optimization:

-

For each promising precursor → product ion pair (MRM transition), create a method to ramp the collision energy across a wide range (e.g., 5 to 50 eV in 2-4 eV steps).[10]

-

Infuse the analyte and run the method.

-

Plot the intensity of each product ion as a function of collision energy. The optimal CE for each transition is the value that produces the maximum signal intensity.[9][11]

-

-

Final MRM Method: Select the two most intense and specific transitions. One will be used for quantification ("quantifier") and the other for confirmation ("qualifier").[10]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to common problems encountered during the analysis of Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate.

Issue: Poor Signal Intensity or No Peak Detected

This is a frequent issue that can arise from multiple sources.[3][7] The following decision tree can help systematically identify the cause.

Caption: Troubleshooting workflow for poor or no signal.

Issue: Unstable Signal or High Baseline Noise

-

Cause & Solution: This can be caused by an unstable electrospray.[1]

-

Check for leaks: Ensure all gas and fluid connections are secure.[12]

-

Optimize nebulizer gas: The gas flow may be too high or too low, leading to inconsistent droplet formation. Re-optimize as per Protocol 2.1.

-

Contaminated source: Clean the ion source components, including the capillary and skimmer, as per the manufacturer's guidelines.[13]

-

Solvent quality: Ensure you are using high-purity, LC-MS grade solvents.

-

Issue: Incorrect Isotopic Pattern Observed

-

Cause & Solution: The ratio of the M and M+2 peaks is not approximately 1:1.

-

Co-eluting interference: A compound with a similar m/z may be co-eluting with your analyte. Improve chromatographic separation or check the purity of your standard.

-

Detector saturation: If the signal is too intense, the detector may be saturated, leading to a non-linear response. Dilute your sample and re-inject.

-

Incorrect mass calibration: Ensure the instrument is properly calibrated across the relevant mass range.[7]

-

Section 4: Data Interpretation

Understanding the fragmentation pattern is key to confirming the identity of your analyte and selecting robust MRM transitions.

Expected Fragmentation Pathway

The Methyl 2-(4-Bromophenyl)-2,2-di-(methyl-d3)acetate molecule, upon protonation, is expected to fragment via established pathways for aromatic esters.[14][15] A primary fragmentation site is the cleavage of the C-C bond adjacent to the aromatic ring (alpha-cleavage), which is highly favorable.

Caption: Predicted fragmentation pathway for the analyte.

Table of Predicted Fragment Ions for MRM Selection

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Fragmentation Pathway |

| 264.1 / 266.1 | 182.9 / 184.9 | [C₇H₄BrO]⁺ | Formation of the stable bromobenzoyl cation.[14] |

| 264.1 / 266.1 | 154.9 / 156.9 | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation. |

| 182.9 / 184.9 | 154.9 / 156.9 | [C₆H₄Br]⁺ | Loss of CO (in-source fragment transition). |

Note: The most robust MRM transitions for quantification are typically from the molecular ion to a major fragment, such as 264.1 → 182.9 and its isotopic counterpart 266.1 → 184.9.

References

- Technical Support Center: Optimizing Mass Spectrometry for Halogen

- Technical Support Center: Characterization of Halogen

- Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuter

- MASS SPECTROMETRY: FRAGMENTATION P

- TROUBLESHOOTING GUIDE. Unknown Source.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.

- Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic M

- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- 10 Tips for Electrospray Ionis

- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.

- A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.

- Bromo p

- Characterization of Electrospray Ionization (ESI)

- Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantit

- Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Unknown Source.

- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. NIH.

- Mass Spectrometry - Fragmentation P

- Streamlined MRM method transfer between instruments assisted with HRMS matching and retention-time prediction.

- An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry. NIH.

- Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Put

- Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Put

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. whitman.edu [whitman.edu]

- 5. youtube.com [youtube.com]

- 6. Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gmi-inc.com [gmi-inc.com]

- 8. An Entire Process Optimization Strategy for Comprehensive In Vivo Metabolite Profiling of Prucalopride in Rats Based on Ultra-Performance Liquid Chromatography With Q-Exactive Hybrid Quadrupole–Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. agilent.com [agilent.com]

- 11. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gentechscientific.com [gentechscientific.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Addressing Isotopic Interference in Mass Spectrometry

Welcome to the technical support center for mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isotopic interference. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the principles behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in mass spectrometry?

Isotopic interference occurs when the signal of an analyte ion is compromised by the signal of another ion with the same nominal mass-to-charge ratio (m/z).[1][2] This overlap can lead to artificially inflated signals, resulting in inaccurate quantification and potential misidentification of compounds.[2] There are two primary types of spectral interferences:

-

Isobaric Interference: This occurs when isotopes of different elements have the same mass number. For example, ⁵⁸Fe⁺ and ⁵⁸Ni⁺ are isobaric and will appear at the same m/z, making it difficult to distinguish between them in a low-resolution mass spectrometer.[1][3][4]

-

Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma source (e.g., ICP-MS) or ion source that have the same nominal mass as the analyte of interest.[1][4] A classic example is the interference of ⁴⁰Ar³⁵Cl⁺ on the detection of ⁷⁵As⁺, as both have a nominal m/z of 75.[1][4]

-

Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺) in the plasma. These ions will appear at half their actual mass (m/2). For instance, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺ because both have an m/z of 68.[5][6]

Q2: How can I identify if my analysis is affected by isotopic interference?

Identifying potential interferences is a critical first step and involves a combination of predictive analysis and experimental verification:

-

Consult Isotopic Abundance Tables: Before analysis, review the natural isotopic abundances of elements in your sample and matrix to anticipate potential isobaric interferences.[1]

-

Analyze the Matrix Composition: Be aware of the components in your sample matrix, solvents, and any gases used (e.g., argon in ICP-MS).[1] High concentrations of elements like chlorine, sulfur, sodium, or carbon can lead to the formation of common polyatomic interferences.[1][7]

-

Run a Blank Analysis: Analyze a blank sample that contains everything except your analyte (i.e., the matrix, solvents, and acids).[1] Any signal observed at the m/z of your analyte is indicative of a background interference.

-

Measure an Alternative Isotope: If your analyte has multiple isotopes, measure a secondary, interference-free isotope. If the concentration calculated from this isotope is significantly different from your primary isotope, it strongly suggests an interference on the primary one.[3][5]

-

Utilize High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS instruments (e.g., Orbitrap, FT-ICR) can often resolve ions with the same nominal mass but slightly different exact masses. This allows for the differentiation of the analyte signal from the interfering species.[1][8][9][10]

Q3: What are the primary strategies to correct for or eliminate isotopic interference?

There are several effective strategies, which can be broadly categorized into methodological and instrumental approaches.

| Strategy | Principle | Common Applications |

| Methodological Approaches | ||

| Selection of Alternative Isotope | Choose an isotope of the analyte that is free from known isobaric or polyatomic interferences.[1][3][5] | Elemental analysis (ICP-MS) |

| Mathematical Correction | Measure a different, interference-free isotope of the interfering element. Use the known natural isotopic abundance ratio to calculate and subtract the contribution of the interference from the analyte signal.[1][4][11][12] | ICP-MS, when no interference-free analyte isotope is available. |

| Sample Preparation | Modify the sample preparation procedure to remove the source of the interference.[1][7] | Removing chloride from samples to prevent ArCl⁺ formation. |

| Instrumental Approaches | ||

| Collision/Reaction Cells (CRC) | A cell filled with a gas is placed before the mass analyzer. The gas can either physically separate (collision) or chemically react with (reaction) interfering ions to remove them from the ion beam.[1][5][10][13] | ICP-MS |

| High-Resolution Mass Spectrometry (HR-MS) | Instruments with high resolving power distinguish between ions with very close m/z values based on their exact mass difference.[8][9][14] | Both elemental and molecular analysis (ICP-MS, LC-MS) |

| Chemical Resolution (ICP-MS/MS) | Uses a tandem mass spectrometer (triple quadrupole) to control chemical reactions in the cell, allowing for the separation of target analytes from isobaric interferences by converting one of them into a different product ion.[15] | Complex matrices where direct isobaric overlaps are problematic. |

Troubleshooting Guides

Problem 1: My analyte signal is unexpectedly high, and I suspect a polyatomic interference in ICP-MS. (e.g., Arsenic analysis in a chloride-containing matrix)

Causality: In ICP-MS, the argon plasma gas can combine with elements from the sample matrix. If your sample contains chlorine, the highly abundant ⁴⁰Ar isotope can combine with the ³⁵Cl isotope to form ⁴⁰Ar³⁵Cl⁺, which has a nominal m/z of 75. This directly overlaps with the only isotope of arsenic (⁷⁵As), leading to a falsely high signal.[1][4][16]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting polyatomic interference.

Experimental Protocols:

Protocol 1A: Using a Collision/Reaction Cell (CRC) with Helium (Collision Mode)

This protocol describes the general steps to remove the ⁴⁰Ar³⁵Cl⁺ interference on ⁷⁵As⁺ using kinetic energy discrimination (KED).

-

Instrument Setup: Direct the ion beam into the collision cell.

-

Select Collision Mode: In the instrument software, select "Collision Mode" and choose Helium as the collision gas.

-

Optimize Gas Flow: Introduce a controlled flow of high-purity Helium into the cell. The larger ⁴⁰Ar³⁵Cl⁺ ions will undergo more collisions with He atoms than the smaller ⁷⁵As⁺ ions.[5][13]

-

Apply Energy Discrimination: As a result of more frequent collisions, the polyatomic ions lose more kinetic energy.[13] An energy barrier (a positive voltage) at the exit of the cell will then prevent these lower-energy ions from passing to the mass analyzer, while allowing the higher-energy ⁷⁵As⁺ ions to be transmitted and detected.[5]

-

Validation: Analyze a known standard with and without the chloride matrix to confirm the effective removal of the interference.

Protocol 1B: Mathematical Correction

This method is used when CRC technology is not available.

-

Identify Interfering Species: Confirm the interference is from ⁴⁰Ar³⁵Cl⁺.

-

Measure a Different Chlorine Isotope: In your analytical method, add the measurement of the ³⁷Cl isotope.

-

Calculate the Contribution: The natural isotopic abundance ratio of ³⁵Cl to ³⁷Cl is constant. The instrument software can use this ratio to predict the signal intensity of ⁴⁰Ar³⁵Cl⁺ based on the measured intensity of ⁴⁰Ar³⁷Cl⁺ (at m/z 77, assuming it is interference-free).

-

Apply Correction Equation: The software then subtracts the calculated interference signal from the total signal at m/z 75. The simplified equation is: Signal⁷⁵As = Total Signalm/z 75 - (k × Signalm/z 77) where k is the instrumental response ratio for ArCl formation from the two Cl isotopes.[11]

-

Self-Validation: This correction's accuracy depends on the m/z 77 signal being solely from ⁴⁰Ar³⁷Cl⁺. A potential interference on m/z 77 is from ⁷⁷Se, so this method is only valid in selenium-free samples.[11]

Problem 2: My quantitative LC-MS/MS assay shows poor accuracy and a non-linear calibration curve. I suspect isotopic crosstalk between my analyte and its stable isotope-labeled internal standard (SIL-IS).

Causality: When using a SIL-IS, it is assumed that it does not contribute to the analyte's signal and vice-versa. However, the analyte's natural isotopic distribution (M+1, M+2 peaks, etc.) can contribute to the signal of the SIL-IS, especially if the mass difference is small (e.g., a +3 Da IS) and the analyte is at high concentrations.[17][18] This "crosstalk" can lead to a non-linear relationship between the analyte/IS response ratio and concentration.[17]

Troubleshooting Workflow:

Caption: Workflow for addressing isotopic crosstalk in LC-MS/MS.

Methodologies for Mitigation:

Methodology 2A: Selection of a More Heavily Labeled Internal Standard

The most straightforward way to avoid crosstalk is to use a SIL-IS where the mass difference between it and the analyte is large enough that the analyte's isotopic cluster does not overlap. For small molecules, a mass shift of +4 Da or more is often sufficient. For larger molecules that have more complex isotopic envelopes, a larger mass difference may be necessary.[18]

Methodology 2B: Using a Non-Linear Calibration Function

When using a minimally labeled IS (e.g., +3 Da) is unavoidable, a non-linear calibration model can correct for the interference.[17][18]

-

Characterize the Crosstalk:

-

Prepare a series of analyte standards without any internal standard.

-

Analyze these standards and measure the signal intensity in both the analyte's MRM transition and the internal standard's MRM transition.

-

Calculate the ratio of the signal appearing in the IS channel to the signal in the analyte channel. This ratio (let's call it RA) represents the fractional contribution of the analyte to the IS signal.

-

-

Characterize IS Purity:

-

Analyze a solution containing only the SIL-IS.

-

Measure the signal intensity in both the analyte and IS channels.

-

Calculate the ratio of the signal in the analyte channel to the signal in the IS channel. This ratio (RIS) represents the contribution of any unlabeled impurity in the internal standard.

-

-

Apply a Corrected Response Ratio Equation: The true response ratio can be calculated using a formula that accounts for these contributions. A simplified version of such a model is proposed by Jian-Quan Li et al., which can be incorporated into data processing software.[17] This provides a more accurate quantitation where contributions from the analyte to the stable labeled internal standard signal exist.[17]

References

- Du, P., & Angeletti, R. H. (n.d.). Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution.

- Isobaric Interferences, Ways to Compens

- Wilbur, S. (n.d.). A Pragmatic Approach to Managing Interferences in ICP-MS. Spectroscopy Online.

- Isotope correction of mass spectrometry profiles. (n.d.).

- Li, J.-Q., et al. (2013).

- Burd, A. T., et al. (2015). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PubMed.

- Isotope correction of mass spectrometry profiles. (n.d.). PubMed.

- Burd, A. T., et al. (n.d.). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.

- Technical Support Center: Troubleshooting Isotopic Interference in Mass Spectrometry. (n.d.). Benchchem.

- Xu, H., et al. (2018). Deconvolution in mass spectrometry-based proteomics.

- Technical Support Center: Isotopic Interference in Mass Spectrometry. (n.d.). Benchchem.

- Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry. (n.d.). Benchchem.

- Navigating Isotopic Overlap with D3 Standards: A Technical Support Guide. (n.d.). Benchchem.

- What Are Common Interferences In ICP-MS?. (2025, July 10). Chemistry For Everyone - YouTube.

- Isobaric interferences in ICPMS. (n.d.). MIT OpenCourseWare.

- Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. (2025, August 6).

- Neubauer, K. (2010, November 1). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy Online.

- Reducing the Effects of Interferences in Quadrupole ICP-MS. (2025, August 7).

- Lee, S.-G., et al. (2019). Correction of Mass Spectrometric Interferences for Rapid and Precise Isotope Ratio Measurements of Calcium from Biological Samples Using ICP-Mass Spectrometry. PubMed.

- Marcus, R. K. (2025, February 26). Could Microplasma Ionization and Ultrahigh Mass Resolution Alleviate Chemical Separations for Elemental and Isotopic Analysis?. CHIMIA.